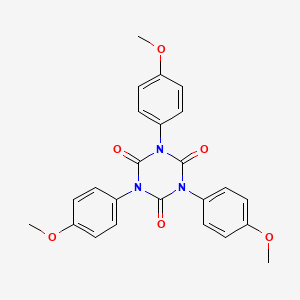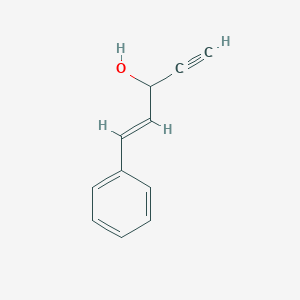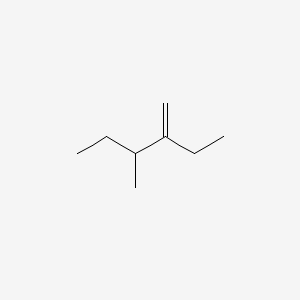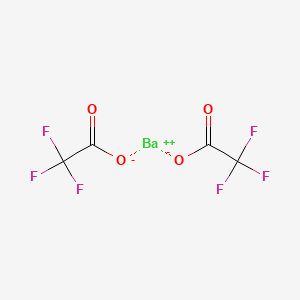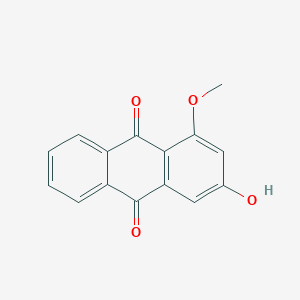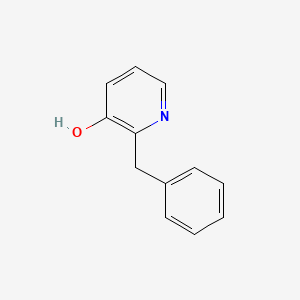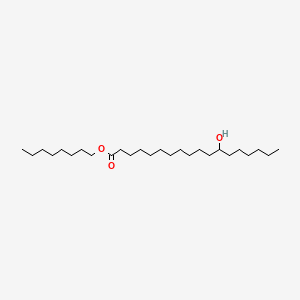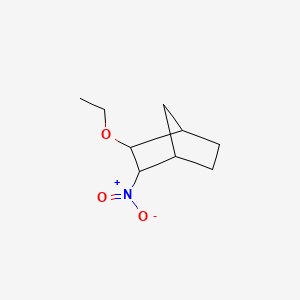
Norbornane, 2-ethoxy-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norbornane, 2-ethoxy-3-nitro- is an organic compound with the molecular formula C9H15NO3. It is a derivative of norbornane, a bicyclic hydrocarbon, and features an ethoxy group and a nitro group attached to the norbornane skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Norbornane, 2-ethoxy-3-nitro- typically involves the nitration of norbornane derivatives. One common method includes the reaction of norbornane with ethyl nitrite in the presence of a strong acid, such as sulfuric acid, to introduce the nitro group. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst .
Industrial Production Methods: Industrial production of Norbornane, 2-ethoxy-3-nitro- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and temperature conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Norbornane, 2-ethoxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Reduction: Norbornane, 2-ethoxy-3-amino-.
Substitution: Various norbornane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Norbornane, 2-ethoxy-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Norbornane, 2-ethoxy-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparaison Avec Des Composés Similaires
Norbornane: The parent hydrocarbon, lacking the ethoxy and nitro groups.
Norbornene: A related compound with a double bond in the norbornane skeleton.
Norbornadiene: Contains two double bonds in the norbornane structure.
Uniqueness: Norbornane, 2-ethoxy-3-nitro- is unique due to the presence of both an ethoxy and a nitro group, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-ethoxy-3-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9-7-4-3-6(5-7)8(9)10(11)12/h6-9H,2-5H2,1H3 |
Clé InChI |
AZANEYWBMJADET-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C2CCC(C2)C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
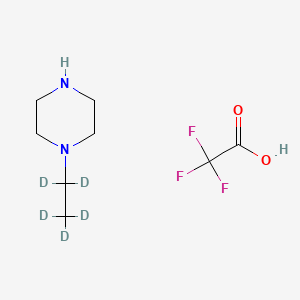
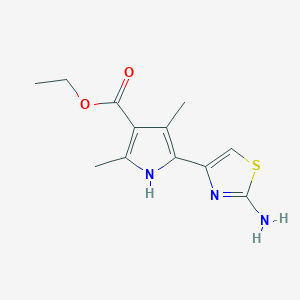
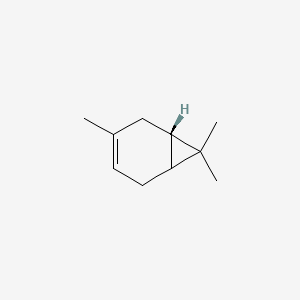
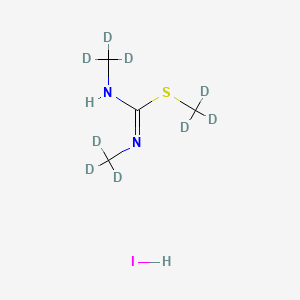
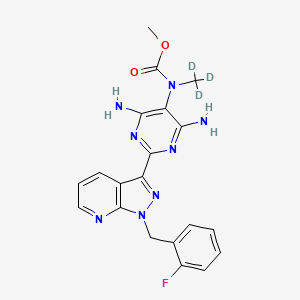
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
